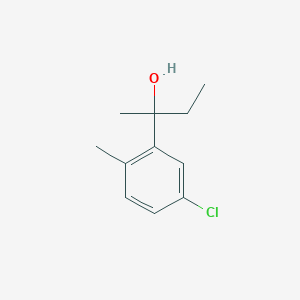

2-(3-Chloro-6-methylphenyl)-2-butanol

Description

2-(3-Chloro-6-methylphenyl)-2-butanol is a secondary alcohol characterized by a 2-butanol backbone substituted with a 3-chloro-6-methylphenyl group. This structure confers unique steric and electronic properties, distinguishing it from simpler alkanols. The chlorine atom at the meta position and the methyl group at the para position on the aromatic ring influence its solubility, reactivity, and intermolecular interactions. Applications may include chiral synthesis intermediates or ligands in coordination chemistry, though specific uses require further study .

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-11(3,13)10-7-9(12)6-5-8(10)2/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTXJXDSSYWMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=CC(=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-6-methylphenyl)-2-butanol typically involves the reaction of 3-chloro-6-methylphenyl derivatives with butanol under controlled conditions. One common method includes the Friedel-Crafts alkylation reaction, where 3-chloro-6-methylphenyl is reacted with butanol in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 2-(3-Chloro-6-methylphenyl)-2-butanol may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-6-methylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alkanes.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-chloro-6-methylphenyl)-2-butanone.

Reduction: Formation of 2-(3-chloro-6-methylphenyl)butane.

Substitution: Formation of compounds like 2-(3-hydroxy-6-methylphenyl)-2-butanol or 2-(3-cyano-6-methylphenyl)-2-butanol.

Scientific Research Applications

2-(3-Chloro-6-methylphenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-6-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

- 2-Butanol (C₄H₁₀O): The simplest secondary alcohol in this class, 2-butanol lacks aromatic substituents. Its lower molecular weight (74.12 g/mol) and smaller size result in higher mobility in gas-phase studies (e.g., Li⁺ ion complexes in He gas) compared to bulky aryl-substituted analogs .

- 2-Methyl-2-butanol Potassium Salt (C₅H₁₁OK): The potassium salt derivative shows enhanced stability in cyclohexane solutions but differs in reactivity due to ionic character. The absence of an aromatic ring reduces π-π interactions, altering solubility and aggregation behavior compared to the chlorinated aryl derivative .

- The electron-withdrawing bromine atom increases acidity (pKa ~8–9), suggesting that the chlorine in 2-(3-Chloro-6-methylphenyl)-2-butanol may similarly lower the alcohol’s pKa relative to non-halogenated analogs .

Table 1: Key Properties of Comparable Compounds

*Estimated based on structural analogs.

Chiral Resolution and Chromatography

The enantiomers of 2-butanol and its derivatives (e.g., 3-hexanol, 4-octanol) are separable via HPLC on chiral columns like YMC-AK03, with resolution efficiency dependent on carbon chain length and substituent asymmetry . For 2-(3-Chloro-6-methylphenyl)-2-butanol, the bulky aromatic group likely enhances chiral discrimination due to increased steric hindrance and π-π interactions with stationary phases. However, peak broadening (observed in 4-octanol separations ) may occur, necessitating optimized conditions (e.g., low-temperature runs).

Biological Activity

2-(3-Chloro-6-methylphenyl)-2-butanol is an organic compound with significant potential in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloro-substituted phenyl ring attached to a butanol moiety, characterized by the following structure:

where is the butanol chain and is the 3-chloro-6-methylphenyl group. The synthesis typically involves a Friedel-Crafts alkylation reaction using 3-chloro-6-methylphenyl derivatives and butanol in the presence of a Lewis acid catalyst like aluminum chloride.

Antimicrobial Properties

Research indicates that 2-(3-Chloro-6-methylphenyl)-2-butanol possesses notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In vitro tests demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a therapeutic agent .

Table 1: Antimicrobial Activity of 2-(3-Chloro-6-methylphenyl)-2-butanol

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal model studies have shown that it can reduce inflammation markers, indicating potential applications in treating inflammatory diseases.

The biological activity of 2-(3-Chloro-6-methylphenyl)-2-butanol is attributed to its interactions with specific molecular targets, such as enzymes or receptors. The presence of hydroxyl and chloro groups enhances its binding affinity to biological molecules, facilitating hydrogen bonding and π-π interactions.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of 2-(3-Chloro-6-methylphenyl)-2-butanol against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity, outperforming several conventional antibiotics in terms of both potency and spectrum of activity.

Toxicity Assessment

Toxicity studies conducted on human embryonic kidney cells (HEK-293) revealed that the compound had a favorable safety profile, with no significant cytotoxic effects observed at concentrations below its MIC .

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-(3-Chloro-6-methylphenyl)-2-propanol and 2-(3-Chloro-6-methylphenyl)-2-pentanol, 2-(3-Chloro-6-methylphenyl)-2-butanol shows enhanced antimicrobial efficacy due to the specific arrangement of functional groups on the phenyl ring .

Table 2: Comparison of Similar Compounds

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| 2-(3-Chloro-6-methylphenyl)-2-butanol | 32 |

| 2-(3-Chloro-6-methylphenyl)-2-propanol | 64 |

| 2-(3-Chloro-6-methylphenyl)-2-pentanol | 128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.